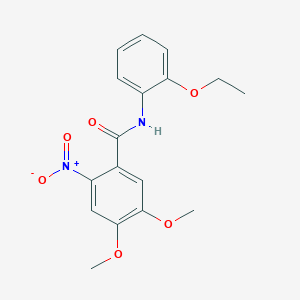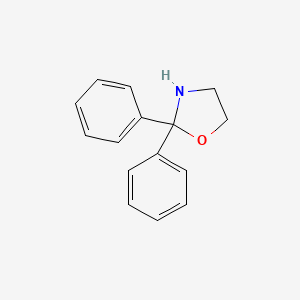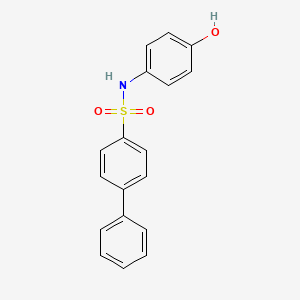![molecular formula C16H30O2 B5864641 9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5864641.png)
9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and an undecane backbone, with tert-butyl, ethyl, and methyl substituents. Its distinct structure makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed condensation of ethylene glycol with a suitable aldehyde or ketone.
Spirocyclization: The dioxane ring is then subjected to spirocyclization with an undecane derivative under controlled conditions to form the spiro linkage.
Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a model compound for studying spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Bis[1,1-dimethyl-2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.
tert-Butyl methyl ether: A simpler compound with a tert-butyl group and ether linkage.
Uniqueness
9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[55]undecane is unique due to its combination of a spirocyclic dioxane ring with multiple alkyl substituents, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-6-15(5)11-17-16(18-12-15)9-7-13(8-10-16)14(2,3)4/h13H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNQAEWNNHEBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC2(CCC(CC2)C(C)(C)C)OC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzonitrile](/img/structure/B5864560.png)

![2-FURYL(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE](/img/structure/B5864579.png)
![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)




![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]acetamide](/img/structure/B5864602.png)


![N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)


